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molecular formula C8H7N3O2 B145718 4-Aminophthalhydrazide CAS No. 3682-14-2

4-Aminophthalhydrazide

Cat. No. B145718
M. Wt: 177.16 g/mol
InChI Key: HUDPLKWXRLNSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07214546B2

Procedure details

To a stirred solution of 100 mg activated ester-terminated dendrimer (e.g., PAMAM-CONHS) in 15 ml CH2Cl2 with 0.1ml triethylamine is added N-(4-aminobutyl)-N-ethylisoluminol (ABEI, 1.01 eq isoluminol per activated ester end group). The reaction is stirred overnight at room temperature, diluted with CH2Cl2 to 75 ml and washed with water (3×30 ml) and saturated Na2CO3 (3×30 ml). The organic layer is dried over Na2SO4and stripped of solvent to yield the dendritic isoluminol conjugate.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC[N:3]([C:9]1[CH:14]=[CH:13][C:12]2[C:15]([NH:17][NH:18][C:19](=[O:20])[C:11]=2[CH:10]=1)=[O:16])CCCCN>C(Cl)Cl>[CH:14]1[C:9]([NH2:3])=[CH:10][C:11]2[C:19]([NH:18][NH:17][C:15](=[O:16])[C:12]=2[CH:13]=1)=[O:20]

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CCCCN)C1=CC2=C(C=C1)C(=O)NNC2=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
terminated dendrimer (e.g., PAMAM-CONHS) in 15 ml CH2Cl2 with 0.1ml triethylamine
WASH
Type
WASH
Details
washed with water (3×30 ml) and saturated Na2CO3 (3×30 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer is dried over Na2SO4and

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1=CC2=C(C=C1N)C(=O)NNC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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